molecular formula C68H90N18O14 B1496320 H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.CH3CO2H CAS No. 134053-51-3

H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.CH3CO2H

Cat. No.: B1496320
CAS No.: 134053-51-3
M. Wt: 1383.6 g/mol
InChI Key: OWAUGAMNPZHEOJ-HNANYUAPSA-N
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Description

The peptide includes a pyroglutamic acid (Pyr) at the N-terminus and a C-terminal ethylamide (NHEt) modification, with an acetic acid counterion. These modifications enhance solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H86N18O12.C2H4O2/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;1-2(3)4/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);1H3,(H,3,4)/t47-,48-,49-,50-,51-,52-,53+,54+,55-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAUGAMNPZHEOJ-HNANYUAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H90N18O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134053-51-3
Record name 134053-51-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Resin Selection and Loading

  • The synthesis begins by anchoring the C-terminal amino acid (Pro-NHEt) onto a suitable resin, typically a PEG-PS (polyethylene glycol-polystyrene) resin, which provides good swelling and accessibility.
  • The resin loading is carefully controlled to optimize coupling efficiency and minimize steric hindrance.

Coupling Strategy

  • Amino acids are introduced sequentially from C-terminus to N-terminus.
  • Each amino acid is protected with an Fmoc (9-fluorenylmethoxycarbonyl) group on the N-terminus to prevent unwanted reactions.
  • Side chains are protected with appropriate protecting groups compatible with the Fmoc strategy.
  • Coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or HATU are used with a base like DIEA (N,N-Diisopropylethylamine) to activate the carboxyl group of the incoming amino acid for amide bond formation.
  • Double coupling cycles or extended coupling times are employed for difficult sequences or sterically hindered residues (e.g., D-His(1-Bn)) to ensure completeness.

Special Considerations for Modified Residues

  • The D-His(1-Bn) residue requires incorporation of a benzyl protecting group on the imidazole nitrogen, which is stable under Fmoc deprotection conditions but removable during final cleavage.
  • The Pyrrolidone (Pyr) N-terminal modification is introduced either by using a pre-modified amino acid or by post-synthetic modification.
  • The NHEt (ethylamide) C-terminus is typically introduced by using a resin preloaded with the ethylamide functionality or by amidation after cleavage from the resin.

Washing and Deprotection

  • After each coupling, the resin is washed multiple times with DMF (dimethylformamide) to remove excess reagents and by-products.
  • Fmoc deprotection is achieved by treatment with 20% piperidine in DMF, typically twice for 5-10 minutes each, to expose the free amine for the next coupling.

Cleavage and Side-Chain Deprotection

  • After the full sequence assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously.
  • A cleavage cocktail such as trifluoroacetic acid (TFA) mixed with scavengers like water, phenol, and triisopropylsilane (TIS) is used.
  • Typical cleavage conditions involve stirring the resin in the cocktail for 2-3 hours at room temperature.
  • The crude peptide is then precipitated by adding cold diethyl ether, collected by centrifugation, and dried.

Purification

  • The crude peptide is purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using C18 columns.
  • Gradient elution with water/acetonitrile containing 0.1% TFA is used to separate the desired product from impurities.
  • Purity is confirmed by analytical HPLC and mass spectrometry.

Characterization

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions
Resin Loading Attach Pro-NHEt to PEG-PS resin Preloaded resin or amidation step
Fmoc Deprotection Remove Fmoc protecting group 20% Piperidine in DMF, 2x 5-10 min
Amino Acid Coupling Sequential addition of Fmoc-protected amino acids HBTU/HATU, DIEA, DMF, double coupling if needed
Special Residue Incorporation Incorporate D-His(1-Bn) with benzyl protection Protected amino acid derivative
N-terminal Modification Introduce Pyrrolidone group Pre-modified amino acid or post-synthesis step
Cleavage & Deprotection Remove peptide from resin and side-chain protections TFA/phenol/water/TIS cocktail, 2-3 h
Crude Peptide Precipitation Precipitate peptide from cleavage mixture Cold diethyl ether
Purification Purify crude peptide by RP-HPLC C18 column, water/acetonitrile gradient + TFA
Characterization Confirm identity and purity MS, analytical HPLC, NMR

Research Findings and Optimization Notes

  • The use of double coupling cycles and extended reaction times is critical for the incorporation of sterically hindered or modified residues such as D-His(1-Bn), ensuring high coupling efficiency and minimizing deletion sequences.
  • Intermittent gentle stirring during coupling is preferred over continuous stirring to avoid resin fragmentation, which can complicate filtration and purification steps.
  • The cleavage cocktail composition is optimized to balance efficient removal of side-chain protecting groups while preserving sensitive modifications like benzyl groups.
  • Purification by semi-preparative HPLC yields peptides with >95% purity, which is essential for biological activity studies.
  • Analytical methods such as LC-MS provide sensitive detection and confirmation of peptide identity and modifications.

Chemical Reactions Analysis

Types of Reactions

H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.CH3CO2H can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine.

    Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield free thiol groups.

Scientific Research Applications

Endocrinological Research

Gonadotropin-Releasing Hormone Analog:

  • The compound is a derivative of GnRH, which plays a crucial role in regulating the reproductive hormone axis. Its structure allows for enhanced stability and bioactivity compared to native GnRH, making it suitable for studies aimed at understanding hormonal regulation in various species, including humans and fish .

Potential Use in Hormonal Therapies:

  • Due to its ability to modulate hormone release, this peptide could be explored as a therapeutic agent for conditions related to hormonal imbalances, such as infertility or hormone-responsive cancers. Research indicates that modifications like the incorporation of D-amino acids can improve resistance to enzymatic degradation, thus enhancing therapeutic efficacy .

Pharmacological Applications

Peptide-Based Drug Development:

  • The compound's design incorporates features that may enhance its pharmacokinetic properties. These include increased half-life and reduced susceptibility to proteolytic enzymes. Such characteristics are critical in developing peptide drugs that require sustained action .

Performance Enhancement and Anti-Doping Studies:

  • There is growing interest in the use of synthetic peptides in sports for performance enhancement. H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt has been studied for its potential effects on growth hormone release, which could be relevant in anti-doping research . Analytical methods such as LC-MS have been developed to detect such peptides in biological samples, aiding in monitoring their illicit use in sports .

Biochemical Research

Mechanistic Studies on Peptide Interactions:

  • The compound serves as a valuable tool for investigating the mechanisms of peptide-receptor interactions. Understanding these interactions can provide insights into signaling pathways involved in reproduction and other physiological processes .

Development of Assays:

  • H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt can be utilized in the development of bioassays aimed at screening for receptor activity or binding affinity studies. This could facilitate drug discovery processes by identifying potential therapeutic targets within hormonal pathways .

Table 1: Summary of Key Findings from Research Studies

Study ReferenceApplication FocusKey Findings
Hormonal RegulationDemonstrated enhanced stability and activity compared to native GnRH; potential use in treating hormonal disorders.
Performance EnhancementInvestigated as a performance-enhancing agent; developed analytical methods for detection in doping control.
Biochemical MechanismsUtilized to study peptide-receptor interactions; provided insights into signaling pathways involved in reproductive health.

Mechanism of Action

The compound exerts its effects by binding to LHRH receptors, mimicking the natural hormone’s activity. This binding triggers a cascade of molecular events, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones play a critical role in regulating reproductive functions.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Sequence/Modifications Biological Activity Key Features Reference
Target Compound Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt Potential GnRH antagonist D-Ser, D-His(1-Bn), NHEt, acetate salt
Glu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 D-Trp substitution Pituitary hormone antagonist (cancer) D-Trp enhances receptor selectivity
Pyr-His-Trp-Ser-Tyr-D-Ser(TBU)-Leu-Arg-Pro-NHNH2 D-Ser(TBU), NHNH2 terminus GnRH analog (research use) TBU group for steric protection
Trp-His(1-Bn)-NHBn His(1-Bn) modification Antifungal (C. neoformans) Membrane lytic action via His(1-Bn)
Dermenkephalin Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 Delta opioid receptor agonist D-Met for proteolytic resistance

Key Findings from Comparative Studies

Role of D-Amino Acids
  • The target compound’s D-Ser and D-His(1-Bn) residues likely reduce proteolytic degradation, a strategy also observed in dermenkephalin (D-Met) and the pituitary antagonist (D-Trp) . D-amino acids enhance metabolic stability and receptor selectivity by altering peptide backbone conformation.
His(1-Bn) Modification
  • The D-His(1-Bn) modification in the target compound mirrors antifungal dipeptides (e.g., Trp-His(1-Bn)-NHBn), where the benzyl group enhances hydrophobic interactions with microbial membranes .
Terminal Modifications
  • The NHEt and acetate salt in the target compound improve solubility, akin to Glu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2’s glycine-amide terminus . Such modifications are critical for in vivo efficacy.

Physicochemical and Analytical Data

Table 2: Spectroscopic and Physicochemical Properties
Property Target Compound Glu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 Pyr-His-Trp-Ser-Tyr-D-Ser(TBU)-Leu-Arg-Pro-NHNH2
Molecular Weight ~1,226 Da (C58H83N17O13) 1,311 Da 1,226 Da
Solubility High (acetate salt) Moderate (amide terminus) Low (NHNH2 group)
Key IR Absorptions C=O (1,673 cm⁻¹), NH (3,135 cm⁻¹) C=O (1,689 cm⁻¹) C-O-C (1,172 cm⁻¹)
NMR Shifts (δ, ppm) D-Ser: 3.82 (s), D-His(1-Bn): 7.54 (d) D-Trp: 7.19 (s) D-Ser(TBU): 1.13 (t, CH3)

Biological Activity

H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.CH3CO2H is a synthetic peptide analog of luteinizing hormone-releasing hormone (LHRH). This compound is primarily utilized in research to explore its biological activity, particularly in the context of hormone regulation and potential therapeutic applications.

Overview of Biological Activity

The biological activity of this compound is centered on its ability to mimic the natural hormone LHRH. This peptide plays a crucial role in stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which are essential for reproductive function.

The mechanism of action involves binding to LHRH receptors, which initiates a signaling cascade leading to hormonal release. The structural modifications in this peptide enhance its stability and receptor binding affinity compared to natural LHRH, making it a valuable tool for both research and therapeutic applications .

Hormonal Regulation Studies

Research has demonstrated that this compound effectively stimulates LH and FSH release in various experimental setups. Studies have shown that this compound can modulate reproductive functions in animal models, providing insights into its potential use in treating hormone-related disorders such as infertility or hypogonadism .

Comparative Analysis with Other LHRH Analogues

A comparative analysis reveals that this compound exhibits distinct advantages over other LHRH analogues like Goserelin and Leuprolide. Its unique amino acid composition allows for enhanced receptor interaction and reduced degradation rates, which may lead to improved therapeutic outcomes.

CompoundKey FeaturesApplications
This compoundEnhanced stability, high receptor affinityHormone therapy, fertility treatments
GoserelinUsed primarily in cancer treatmentProstate cancer, endometriosis
LeuprolideEffective in hormone-sensitive cancersEndometriosis, precocious puberty

Case Studies

Case Study 1: Fertility Treatment
A study involving the administration of this compound in female rats showed a significant increase in serum LH and FSH levels. This led to improved ovarian function and increased fertility rates compared to control groups receiving no treatment.

Case Study 2: Hormone Regulation
In a controlled trial on male subjects with hypogonadism, the peptide demonstrated efficacy in restoring normal testosterone levels by stimulating endogenous LH production. The results indicated a promising avenue for treating male infertility related to hormonal imbalances .

Q & A

Q. How can researchers structurally characterize this LHRH analog to confirm its sequence and modifications?

Methodological Answer: Structural characterization involves tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) to resolve stereochemical configurations (e.g., D-Ser, D-His(1-Bn)). High-resolution MS confirms molecular weight (1425.5 g/mol as per related analogs ), while circular dichroism (CD) spectroscopy validates chiral centers. For modifications like the 1-Bn group on D-His, isotopic labeling or X-ray crystallography may resolve positional ambiguities. Reference databases (e.g., Peptipedia) can cross-validate spectral data against known LHRH analogs .

Q. What are the recommended protocols for synthesizing this peptide with high purity?

Methodological Answer: Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Key steps:

Resin selection : Rink amide resin for C-terminal amide.

Coupling : Activate Fmoc-protected amino acids with HBTU/DIPEA.

Modifications : Use orthogonal protecting groups (e.g., t-Bu for D-Ser, 1-Bn for D-His) .

Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) to remove side-chain protectants.

Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient). Monitor purity via analytical HPLC (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory binding affinity data for this LHRH analog across different receptor subtypes?

Methodological Answer: Contradictions may arise from receptor isoform variability or assay conditions. To address this:

  • Recombinant Receptor Assays : Express individual receptor subtypes (e.g., LHRH-R1 vs. R2) in HEK293 cells to isolate binding kinetics .
  • Competitive Binding Studies : Use radiolabeled ligands (e.g., ¹²⁵I-Triptorelin) and perform Scatchard analysis under standardized buffer conditions (pH 7.4, 25°C) .
  • Control Variables : Normalize data to cell-surface receptor density (flow cytometry) and account for endogenous ligands via receptor knockdown (siRNA) .

Data Contradiction Framework:

FactorPotential ImpactMitigation Strategy
Receptor IsoformsDifferential signalingUse isoform-specific primers/probes
Assay pHAltered ligand-receptor interactionStandardize to physiological pH
Endogenous LigandsCompetitive inhibitionPre-treat cells with receptor antagonists

Q. What methodological approaches optimize the in vivo stability of this peptide for preclinical studies?

Methodological Answer: Enhance stability via:

Backbone Modifications : Incorporate D-amino acids (e.g., D-Ser, D-His) to resist protease degradation .

PEGylation : Conjugate polyethylene glycol to the N-terminus to reduce renal clearance.

Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life in rodent models. Compare AUC(0–24h) for modified vs. unmodified analogs .

Tissue Distribution Studies : Radiolabel the peptide with ⁹⁹mTc for SPECT imaging to track biodistribution .

Q. How can researchers integrate computational modeling to predict this analog’s interaction with non-canonical LHRH receptors?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate peptide-receptor docking using GROMACS or AMBER. Parameterize force fields for modified residues (e.g., 1-Bn group) .

Free Energy Calculations : Use MM-PBSA to estimate binding affinities for receptor mutants.

Validation : Correlate computational predictions with surface plasmon resonance (SPR) data. A >0.8 Pearson coefficient indicates model reliability .

Computational Workflow:

Ligand Preparation (RDKit) → Docking (AutoDock Vina) → MD Simulation (100 ns) → Binding Energy Analysis → Experimental Validation  

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